O1-tert-Butyl O2,O5-dimethyl cis-pyrrolidine-1,2,5-tricarboxylate
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Overview
Description
O1-tert-Butyl O2,O5-dimethyl cis-pyrrolidine-1,2,5-tricarboxylate is a chemical compound with the molecular formula C13H21NO6 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O1-tert-Butyl O2,O5-dimethyl cis-pyrrolidine-1,2,5-tricarboxylate typically involves the esterification of pyrrolidine-1,2,5-tricarboxylic acid with tert-butyl alcohol and methanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions usually involve refluxing the reactants in an organic solvent like dichloromethane or toluene for several hours.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
O1-tert-Butyl O2,O5-dimethyl cis-pyrrolidine-1,2,5-tricarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of different ester or amide derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Ester or amide derivatives.
Scientific Research Applications
O1-tert-Butyl O2,O5-dimethyl cis-pyrrolidine-1,2,5-tricarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of O1-tert-Butyl O2,O5-dimethyl cis-pyrrolidine-1,2,5-tricarboxylate involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release active carboxylic acids, which can then interact with enzymes or receptors. The pyrrolidine ring can also participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-1,2,5-tricarboxylic acid: The parent compound without esterification.
tert-Butyl pyrrolidine-1,2,5-tricarboxylate: Lacks the methyl groups on the ester moieties.
Dimethyl pyrrolidine-1,2,5-tricarboxylate: Lacks the tert-butyl group.
Uniqueness
O1-tert-Butyl O2,O5-dimethyl cis-pyrrolidine-1,2,5-tricarboxylate is unique due to the presence of both tert-butyl and dimethyl ester groups, which confer distinct steric and electronic properties. These features can influence the compound’s reactivity and interactions with biological targets, making it a valuable tool in research and industrial applications.
Properties
Molecular Formula |
C13H21NO6 |
---|---|
Molecular Weight |
287.31 g/mol |
IUPAC Name |
1-O-tert-butyl 2-O,5-O-dimethyl (2S,5R)-pyrrolidine-1,2,5-tricarboxylate |
InChI |
InChI=1S/C13H21NO6/c1-13(2,3)20-12(17)14-8(10(15)18-4)6-7-9(14)11(16)19-5/h8-9H,6-7H2,1-5H3/t8-,9+ |
InChI Key |
IBFGGAQUXJGPAC-DTORHVGOSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@H](CC[C@H]1C(=O)OC)C(=O)OC |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CCC1C(=O)OC)C(=O)OC |
Origin of Product |
United States |
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